

analytical methods to characterize Br-PEG4-CH2-Boc conjugates

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Compound of Interest		
Compound Name:	Br-PEG4-CH2-Boc	
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An Application Note on the Analytical Characterization of Br-PEG4-CH2-Boc Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional molecules are critical components in modern drug development, serving as linkers in antibody-drug conjugates (ADCs) and as building blocks for Proteolysis Targeting Chimeras (PROTACs). The **Br-PEG4-CH2-Boc** conjugate is a versatile linker that features a bromide group for nucleophilic substitution and a Boc-protected amine, which can be deprotected under mild acidic conditions for subsequent functionalization.[1][2] The polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the final conjugate.[2][3]

Given its integral role, rigorous analytical characterization of the **Br-PEG4-CH2-Boc** conjugate is imperative to confirm its identity, purity, and stability. This application note provides a comprehensive overview of the key analytical methods and detailed protocols for the characterization of this important synthetic building block.

Analytical Techniques Overview

A multi-faceted analytical approach is required for the complete characterization of **Br-PEG4-CH2-Boc**. The primary techniques employed are:



- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the unequivocal structural elucidation and confirmation of the conjugate's identity.[4]
- Mass Spectrometry (MS): MS is used to verify the molecular weight of the conjugate and identify potential impurities. Electrospray Ionization (ESI) is a common technique for such molecules.[5]
- High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing
 the purity of PEGylated compounds.[6] Due to the lack of a strong UV chromophore in PEG
 derivatives, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged
 Aerosol Detector (CAD) are often employed for accurate quantification.[3][7]

Data Presentation

Quantitative data from these analytical techniques should be clearly summarized for batch-to-batch comparison and quality control.

Table 1: Expected ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Assignment	Functional Group	Expected Chemical Shift (ppm)	Multiplicity	Integration
a	Br-CH ₂ -CH ₂ -	~ 3.45	Triplet	2H
b	Br-CH2-CH2-O-	~ 3.75	Triplet	2H
С	-O-CH ₂ -CH ₂ -O- (PEG Backbone)	~ 3.65	Multiplet	12H
d	-O-CH2-CH2- NHB0C	~ 3.55	Triplet	2H
е	-O-CH2-CH2- NHB0C	~ 3.35	Quartet	2H
f	-NH-	~ 5.0 (broad)	Singlet	1H
g	-C(CH3)3	~ 1.45	Singlet	9H



Table 2: Expected ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Assignment	Functional Group	Expected Chemical Shift (ppm)
1	Br-CH ₂ -	~ 30
2	-CH2-O- (adjacent to Br-CH2)	~ 71
3	-O-CH ₂ -CH ₂ -O- (PEG Backbone)	~ 70
4	-O-CH2-CH2-NHB0C	~ 70
5	-O-CH ₂ -CH ₂ -NHBoc	~ 40
6	-C(CH₃)₃	~ 80
7	-C(CH₃)₃	~ 28.5
8	-C=O	~ 156

Table 3: Expected High-Resolution Mass Spectrometry (HRMS) Data

Molecular Formula: C15H30BrNO6, Molecular Weight: 400.13 g/mol

lon	Calculated m/z	Observed m/z
[M+H]+	401.1384	401.1389
[M+Na]+	423.1203	423.1208
[M+H-C₄H ₈] ⁺ (Loss of isobutylene)	345.0758	345.0763
[M+H-C₅H ₉ O ₂] ⁺ (Loss of Boc group)	301.0860	301.0865

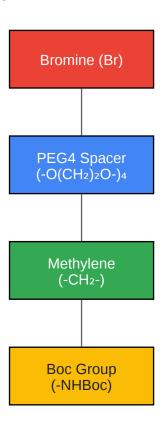
Table 4: Representative HPLC-ELSD Purity Analysis



Peak Identity	Expected Retention Time (min)	Batch A (Area %)	Batch B (Area %)
Br-PEG4-CH2-Boc	12.5	99.2%	98.8%
Impurity 1	9.8	0.5%	0.7%
Impurity 2	14.1	0.3%	0.5%

Visualizations

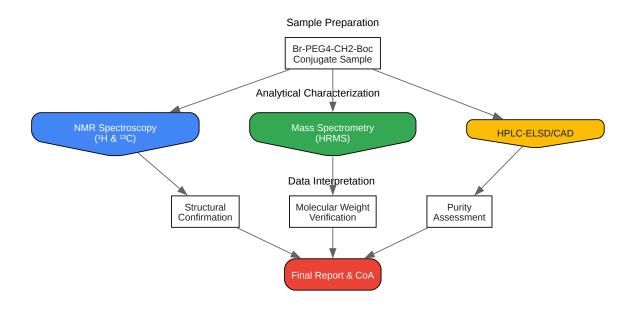
Diagrams are essential for visualizing workflows and molecular relationships.



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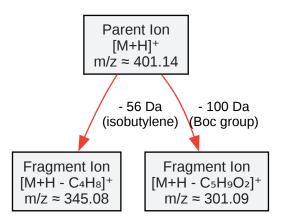
Caption: Conceptual structure of the Br-PEG4-CH2-Boc conjugate.





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Caption: General analytical workflow for conjugate characterization.



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Caption: Characteristic MS fragmentation of the Boc protecting group.



Experimental Protocols Protocol 1: NMR Spectroscopic Analysis

- Sample Preparation:
 - Accurately weigh 5-10 mg of the **Br-PEG4-CH2-Boc** sample.
 - Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing
 0.03% v/v tetramethylsilane (TMS) as an internal standard.[5]
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (400 MHz Spectrometer):
 - ¹H NMR:
 - Pulse Angle: 30 degrees
 - Acquisition Time: ~4 seconds
 - Relaxation Delay: 2 seconds[5]
 - Number of Scans: 16-32
 - 13C NMR:
 - Pulse Program: Proton-decoupled
 - Acquisition Time: ~1.5 seconds
 - Relaxation Delay: 2 seconds
 - Number of Scans: 1024-2048
- Data Analysis:
 - Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
 - Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.



- Integrate all peaks in the ¹H spectrum and compare the ratios to the expected values.
- Assign all peaks in both the ¹H and ¹³C spectra based on expected chemical shifts and coupling patterns.[4][8]

Protocol 2: Mass Spectrometric Analysis

- Sample Preparation:
 - Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.[5]
 - \circ Dilute the stock solution to a final concentration of 1-10 μ g/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
- Instrument Parameters (ESI-TOF or ESI-Orbitrap):
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Mass Range: 100 1000 m/z
 - Capillary Voltage: 3.5 4.5 kV
 - Source Temperature: 120 150 °C
 - Nebulizer Gas (N₂): 1.0 2.0 L/min
- Data Analysis:
 - Acquire the full scan mass spectrum.
 - Identify the molecular ion peaks, typically [M+H]⁺ and [M+Na]⁺.
 - Compare the measured exact mass to the calculated theoretical mass. The mass error should be less than 5 ppm.
 - Look for characteristic fragment ions, such as the loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the parent ion, which is a hallmark of Boc-protected amines.[9]
 [10]



Protocol 3: RP-HPLC Purity Analysis

- Sample Preparation:
 - Dissolve the Br-PEG4-CH2-Boc sample in the initial mobile phase (e.g., 95:5
 Water:Acetonitrile) to a concentration of 1-2 mg/mL.[6]
 - Filter the sample through a 0.22 μm syringe filter before injection.[6]
- · HPLC System and Conditions:
 - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 μm particle size).
 - Mobile Phase A: Water with 0.1% formic acid.[6]
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
 - Gradient:
 - 0-5 min: 5% B
 - 5-25 min: 5% to 95% B
 - 25-30 min: 95% B
 - 30.1-35 min: 5% B (re-equilibration)
 - Flow Rate: 1.0 mL/min.[6]
 - Column Temperature: 40 °C.[11]
 - Injection Volume: 10 μL.
- Detector Settings (ELSD/CAD):
 - ELSD:
 - Nebulizer Temperature: 40 °C[6]



- Evaporator Temperature: 60 °C[6]
- Gas Flow Rate (Nitrogen): 1.5 L/min[6]
- CAD:
 - Evaporation Temperature: 35 °C. Follow manufacturer's guidelines.[3]
- Data Analysis:
 - Identify the main peak corresponding to the Br-PEG4-CH2-Boc conjugate.
 - Integrate all peaks in the chromatogram.
 - Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

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